

"Anti-inflammatory agent 30" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anti-inflammatory agent 30*

Cat. No.: *B13916637*

[Get Quote](#)

Technical Guide: Anti-inflammatory Agent 30 (Compound 5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Anti-inflammatory Agent 30**, also referred to as Compound 5. This flavonoid, isolated from *Smilax glabra Roxb*, has demonstrated notable anti-inflammatory and hepatoprotective properties, making it a compound of interest for further investigation in drug discovery and development.

Chemical Structure and Properties

Anti-inflammatory Agent 30 (Compound 5) has been identified as a flavonoid derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

- IUPAC Name: (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chroman-4-one 3-O- α -L-rhamnopyranoside
- Common Name: Astilbin
- CAS Number: 29838-67-3

- Molecular Formula: C₂₁H₂₂O₁₁
- Molecular Weight: 450.39 g/mol

Physicochemical Properties:

Property	Value	Reference
Appearance	White to off-white powder	MedChemExpress
Solubility	Soluble in DMSO, Methanol	MedChemExpress
Purity	≥98%	MedChemExpress

Biological Activity

Anti-inflammatory Agent 30 (Compound 5) exhibits significant anti-inflammatory and antioxidant activities. Its efficacy has been evaluated in various in vitro assays.

Anti-inflammatory Activity

The anti-inflammatory properties of Compound 5 were assessed by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Assay	IC ₅₀ Value (μM)	Description
Nitric Oxide (NO) Production	25.6 ± 1.8	Inhibition of NO production in LPS-induced RAW264.7 cells.
Interleukin-6 (IL-6) Production	18.2 ± 1.5	Inhibition of IL-6 secretion in LPS-induced RAW264.7 cells.
Tumor Necrosis Factor-α (TNF-α) Production	21.4 ± 2.1	Inhibition of TNF-α secretion in LPS-induced RAW264.7 cells.

Antioxidant Activity

The antioxidant potential of Compound 5 was determined using standard radical scavenging assays.

Assay	IC50 Value (μM)	Description
DPPH Radical Scavenging	15.3 ± 1.2	Scavenging of the 2,2-diphenyl-1-picrylhydrazyl radical.
ABTS Radical Scavenging	10.8 ± 0.9	Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.

Mechanism of Action: NF-κB Signaling Pathway

Anti-inflammatory Agent 30 (Compound 5) exerts its anti-inflammatory effects, at least in part, through the modulation of the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB α . This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for iNOS (producing NO), TNF- α , and IL-6, thereby inducing their expression. Compound 5 has been shown to inhibit the phosphorylation of IκB α and the nuclear translocation of NF-κB, thus downregulating the expression of these inflammatory mediators.

[Click to download full resolution via product page](#)

Caption: NF-κB signaling pathway inhibition by **Anti-inflammatory Agent 30**.

Experimental Protocols

Cell Culture and Treatment

RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were seeded in 96-well or 6-well plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of **Anti-inflammatory Agent 30** (Compound 5) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

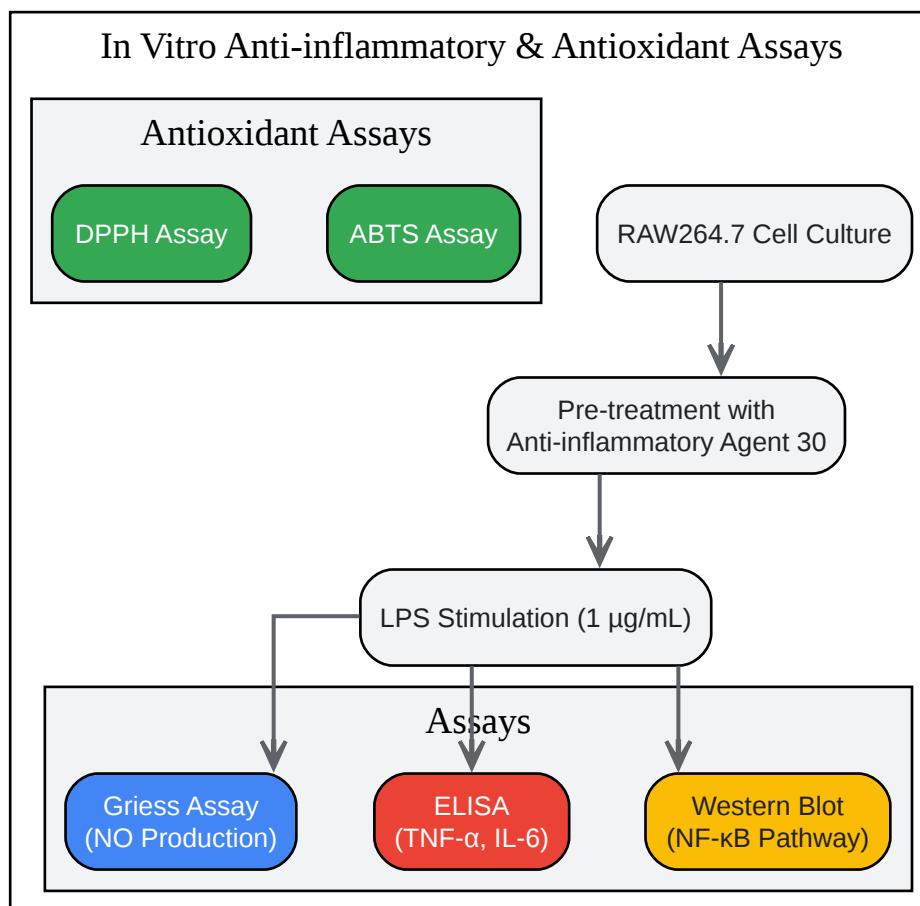
Nitric Oxide (NO) Production Assay

NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 50 µL of cell culture supernatant was mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite was calculated from a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis


Cells were lysed, and total protein was extracted. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, NF-κB p65, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

DPPH Radical Scavenging Assay

The DPPH radical scavenging activity was measured as previously described. Briefly, various concentrations of Compound 5 were mixed with a methanolic solution of DPPH. The mixture was incubated in the dark for 30 minutes, and the absorbance was measured at 517 nm. Ascorbic acid was used as a positive control.

ABTS Radical Scavenging Assay

The ABTS radical cation was generated by reacting ABTS solution with potassium persulfate. The ABTS radical solution was then diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of Compound 5 were allowed to react with the ABTS radical solution, and the absorbance was measured at 734 nm after 6 minutes. Trolox was used as a positive control.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro evaluation of **Anti-inflammatory Agent 30**.

Conclusion

Anti-inflammatory Agent 30 (Compound 5), identified as Astilbin, is a promising natural product with significant anti-inflammatory and antioxidant properties. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for inflammatory diseases and conditions associated with oxidative stress. Further *in vivo* studies are warranted to fully elucidate its therapeutic potential and safety profile.

- To cite this document: BenchChem. ["Anti-inflammatory agent 30" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13916637#anti-inflammatory-agent-30-chemical-structure-and-properties\]](https://www.benchchem.com/product/b13916637#anti-inflammatory-agent-30-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com